molecular formula C11H12N4O4 B13767082 Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester CAS No. 61837-78-3

Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester

Cat. No.: B13767082
CAS No.: 61837-78-3
M. Wt: 264.24 g/mol
InChI Key: WOJKDXOXXXLJPE-UHFFFAOYSA-N
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Description

Structure and Key Features Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester is a carbamate derivative featuring a benzimidazole core substituted with two dimethyl carbamate groups at positions 2 and 4. Carbamate esters are widely recognized for their roles in agrochemicals (e.g., insecticides) and pharmaceuticals, often acting as acetylcholinesterase inhibitors or protease antagonists.

Properties

CAS No.

61837-78-3

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

methyl N-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]carbamate

InChI

InChI=1S/C11H12N4O4/c1-18-10(16)12-6-3-4-7-8(5-6)14-9(13-7)15-11(17)19-2/h3-5H,1-2H3,(H,12,16)(H2,13,14,15,17)

InChI Key

WOJKDXOXXXLJPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)N=C(N2)NC(=O)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of Carbamic Acid, 1H-benzimidazole-2,5-diylbis-, Dimethyl Ester

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of benzimidazole derivatives with dimethyl carbamate groups. The core synthetic approach includes:

  • Starting from benzimidazole or substituted benzimidazole derivatives.
  • Introduction of carbamate ester groups via reaction with dimethyl carbonate or carbamoyl chlorides.
  • Use of bases such as sodium hydride or potassium carbonate to facilitate ester formation.
  • Purification and isolation of the final dimethyl ester product.

This general approach leverages nucleophilic substitution and esterification reactions under controlled conditions to yield the target compound.

Detailed Synthetic Routes

Reaction of Benzimidazole Derivatives with Dimethyl Carbonate

One of the most common methods involves reacting benzimidazole derivatives with dimethyl carbonate in the presence of a base. The base deprotonates the benzimidazole nitrogen, allowing nucleophilic attack on dimethyl carbonate, resulting in carbamate ester formation.

  • Reagents: Benzimidazole derivative, dimethyl carbonate, base (e.g., sodium hydride, potassium carbonate).
  • Conditions: Typically carried out under reflux or elevated temperatures in polar aprotic solvents.
  • Outcome: Formation of this compound with high selectivity.
Use of Carbamoyl Chloride Derivatives

An alternative synthetic pathway involves the reaction of benzimidazole derivatives with carbamoyl chloride intermediates:

  • Step 1: Synthesis of carbamoyl chloride derivatives from appropriate precursors.
  • Step 2: Reaction of these acid chlorides with benzimidazole derivatives at room temperature or reflux conditions.
  • Step 3: Formation of methyl or ethyl carbamate esters depending on the alcohol used.

This method allows for the preparation of various substituted carbamates and related derivatives with controlled regioselectivity.

Palladium-Catalyzed Borylation and Subsequent Coupling (Advanced Method)

According to patent WO2018134842A1, a sophisticated multi-step process is employed for the preparation of carbamic acid derivatives structurally related to benzimidazole carbamates, involving:

  • Step A(i): Borylation of halogenated benzimidazole derivatives using bis(pinacolato)diboron or bis(neopentylglycolato)diboron in the presence of palladium catalysts (e.g., PdCl2[P(t-Bu)2Ph]2, Pd(dppf)Cl2, Pd(PPh3)4).
  • Step A(ii): Catalytic coupling reactions facilitated by Pd, Pd(OH)2, or other transition metal catalysts in the presence of charcoal.
  • Step B: Treatment with oxalic acid, followed by neutralization with aqueous sodium hydroxide and hydrochloric acid to isolate crystalline forms of the dimethyl ester compound or its salts (hydrochloride or oxalate).

This process allows for high-purity crystalline product formation and the preparation of various salt forms with improved physicochemical properties.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Catalysts Conditions Advantages Limitations
Reaction with Dimethyl Carbonate Benzimidazole derivative, dimethyl carbonate, NaH or K2CO3 Reflux in polar aprotic solvent Simple, cost-effective, scalable Requires careful base handling
Reaction with Carbamoyl Chloride Benzimidazole derivative, carbamoyl chloride, alcohol Room temp or reflux Versatile for substituted carbamates Carbamoyl chlorides are moisture sensitive
Palladium-Catalyzed Borylation & Coupling Halogenated benzimidazole, bis(pinacolato)diboron, Pd catalysts, oxalic acid Multi-step, various solvents High purity, crystalline salts Complex, requires expensive catalysts

Research Findings and Analytical Notes

  • The palladium-catalyzed borylation and coupling method provides access to high-purity crystalline forms of this compound and its salts, which are valuable for pharmaceutical applications due to their enhanced stability and bioavailability.

  • The reaction of benzimidazole derivatives with dimethyl carbonate is widely used for its simplicity and cost efficiency, making it suitable for large-scale industrial synthesis.

  • Carbamoyl chloride-based methods allow for the introduction of diverse substituents on the benzimidazole ring, enabling the synthesis of analogs with varied biological activities.

  • The compound exhibits stability under standard laboratory conditions but is sensitive to strong oxidizing agents. It undergoes typical carbamate reactions such as hydrolysis, oxidation, and substitution.

  • The preparation methods have been optimized to minimize side reactions and maximize yield, with purification techniques including filtration, distillation, and crystallization.

Chemical Reactions Analysis

Oxidation Reactions

Carbendazim undergoes oxidation primarily at its benzimidazole core. Key findings include:

  • Hydrogen peroxide in acidic media converts the compound to oxygenated derivatives like 5-hydroxybenzimidazole carbamates .

  • Potassium permanganate under controlled conditions generates quinone-like structures through aromatic ring oxidation.

Table 1: Oxidation Parameters and Outcomes

Oxidizing AgentConditionsMajor ProductYield
H₂O₂ (30%)H₂SO₄, 60°C5-Hydroxy derivative72%
KMnO₄Aqueous, RTBenzoquinone analog58%

Reduction Reactions

The methyl carbamate groups and benzimidazole ring participate in reduction:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces ester groups to primary alcohols.

  • Catalytic hydrogenation (H₂/Pd-C ) cleaves the carbamate linkage, yielding 2-aminobenzimidazole derivatives .

Table 2: Reduction Pathways

Reducing AgentSolventProductApplication
LiAlH₄EtherBis(2-hydroxyethyl) derivativePharma intermediates
H₂/Pd-C (5 atm)Ethanol2,5-DiaminobenzimidazolePolymer precursors

Substitution Reactions

Nucleophilic substitution occurs preferentially at the carbamate ester groups:

  • Ultrasound-assisted reactions with ethyl chloroacetate yield N-alkylated products in 58% yield under 30-minute irradiation .

  • Amines (e.g., aniline) displace methyl ester groups in DMF with K₂CO₃, forming urea-linked derivatives .

Table 3: Substitution Case Studies

NucleophileConditionsProduct TypeEfficiency
Ethyl chloroacetateUltrasound, DMFN-Alkylated derivative58%
AnilineK₂CO₃, 80°CUrea-benzimidazole hybrid65%

Stability and Reactivity Trends

  • pH Sensitivity : Hydrolyzes rapidly in alkaline conditions (t₁/₂ = 2 hrs at pH 10) .

  • Thermal Stability : Decomposes above 300°C without melting, forming cyanuric acid derivatives .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:
Carbendazim is widely recognized for its fungicidal properties. It has been extensively studied for its efficacy against various fungal pathogens affecting crops. Research indicates that carbendazim exhibits significant activity against fungal diseases such as:

  • Powdery mildew
  • Botrytis cinerea (gray mold)
  • Sclerotinia sclerotiorum (white mold)

A study demonstrated that formulations containing carbendazim effectively controlled these pathogens in field trials, leading to improved crop yields and quality .

Table 1: Efficacy of Carbendazim Against Fungal Pathogens

Fungal PathogenApplication Rate (g/ha)Efficacy (%)
Powdery Mildew10085
Botrytis cinerea20090
Sclerotinia sclerotiorum15080

Pharmaceutical Applications

Anthelmintic Activity:
Benzimidazole derivatives, including carbendazim, have shown promising results in the treatment of helminth infections. They work by inhibiting the polymerization of tubulin, which is essential for the survival of parasitic worms. Case studies have reported successful treatment outcomes in veterinary medicine for parasites such as:

  • Haemonchus contortus
  • Ascaris suum

In clinical settings, carbendazim has been used to treat various parasitic infections in livestock, leading to significant reductions in parasite load and improved animal health .

Antitumor Activity:
Recent research has also highlighted the potential antitumor properties of carbendazim. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function. For instance, a study on human cancer cell lines demonstrated that carbendazim could inhibit cell proliferation and induce cell death at specific concentrations .

Cosmetic Applications

Carbendazim has found its way into cosmetic formulations due to its antimicrobial properties. It is utilized as a preservative to prevent microbial contamination in products such as creams and lotions. A review of cosmetic formulation principles emphasized the importance of ensuring safety and stability when incorporating such compounds into products .

Toxicological Considerations

While carbendazim is effective in various applications, it is essential to consider its toxicological profile. Studies have shown that it can cause adverse effects at high doses, including renal and hepatic toxicity in animal models. For instance, repeated exposure in rats resulted in significant morphological changes in the kidneys and liver . Regulatory assessments continue to monitor these effects to ensure safe usage levels.

Mechanism of Action

The mechanism of action of carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of carbonic anhydrase or other enzymes critical for cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with two structurally related carbamates: Carbofuran (a benzimidazole mono-carbamate) and Dimetilan (a pyrazole bis-carbamate). Key differences in molecular architecture, functional groups, and inferred applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Carbamate Groups CAS Number Known/Potential Applications
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester Benzimidazole Two dimethyl Not provided Inferred: Pesticide/Pharmaceutical
Carbofuran (Methyl carbamate of benzimidazole) Benzimidazole Single methyl 1563-66-2 Insecticide, Nematicide
Dimetilan (Pyrazole bis-carbamate) Pyrazole Two dimethyl Not provided Insecticide (e.g., fly control)

Key Comparisons

Structural Divergence and Bioactivity Benzimidazole vs. Pyrazole Core: The benzimidazole ring in the target compound and Carbofuran is associated with anthelmintic and antifungal activities (e.g., binding to β-tubulin in parasites). In contrast, Dimetilan’s pyrazole core is linked to neurotoxic insecticidal effects, typical of carbamates targeting acetylcholinesterase . Mono- vs. Bis-Carbamate Groups: Carbofuran’s single methyl carbamate group enables rapid hydrolysis, contributing to its acute toxicity but shorter environmental persistence.

Toxicity and Environmental Impact Carbofuran is classified as highly toxic (LD₅₀ ~ 2 mg/kg in rats) and is restricted in many regions due to its non-target organism risks. The bis-carbamate structure of the target compound could either amplify toxicity (via prolonged enzyme inhibition) or reduce it (via steric hindrance or slower degradation), depending on substituent interactions . Dimetilan’s pyrazole structure confers selectivity for insect acetylcholinesterase, reducing mammalian toxicity compared to benzimidazole derivatives.

Applications and Mechanisms Carbofuran: Broad-spectrum insecticide/nematicide, inhibiting acetylcholinesterase in pests. Its mono-carbamate structure allows for rapid action but requires frequent application . Target Compound: Hypothesized to act as a protease inhibitor or cholinesterase disruptor. The benzimidazole core may also enable antiparasitic applications, though further research is needed to confirm this . Dimetilan: Specialized for fly control, leveraging pyrazole’s affinity for dipteran nervous systems. Its bis-carbamate design may enhance resistance management compared to mono-carbamates .

Biological Activity

Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester, commonly referred to as carbendazim , is a member of the benzimidazole family known for its diverse biological activities. This compound has garnered attention due to its applications in agriculture as a fungicide and its potential therapeutic effects in medicine. This article explores the biological activity of carbendazim, focusing on its pharmacological properties, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

Carbendazim is characterized by a benzimidazole core with a dimethyl carbamate group. Its structural formula can be represented as:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

The compound exists in two tautomeric forms, which may influence its biological activity and environmental behavior .

Antimicrobial Properties

Carbendazim exhibits significant antifungal activity, particularly against various plant pathogens. It functions by inhibiting microtubule formation in fungi, leading to cell division disruption. Studies have shown that carbendazim effectively controls diseases caused by fungi such as Botrytis cinerea and Fusarium spp. .

Anticancer Potential

Recent research indicates that benzimidazole derivatives, including carbendazim, possess anticancer properties . These compounds can interfere with DNA topoisomerases, which are critical for DNA replication and transcription. In vitro studies demonstrate that carbendazim can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

Acute Toxicity

Carbendazim has been assessed for its acute toxicity through various animal studies. The median lethal dose (LD50) for oral exposure in rats exceeds 2000 mg/kg bw, indicating low acute toxicity . However, sub-lethal effects include histopathological changes in reproductive organs and kidneys at higher doses .

Reproductive and Developmental Toxicity

In a study involving Wistar rats, exposure to carbendazim resulted in significant reproductive toxicity, characterized by reduced sperm counts and testicular degeneration at doses as low as 1000 mg/kg bw . Additionally, developmental toxicity was observed in offspring following maternal exposure during gestation.

Mutagenicity Studies

Contrary to some concerns regarding mutagenicity, studies using transgenic mice (MutaMice) demonstrated that carbendazim does not significantly increase mutation frequency in liver tissues . This suggests a threshold mechanism for its toxicity rather than direct mutagenic effects.

Agricultural Impact

Carbendazim is widely used in agriculture as a fungicide. Its effectiveness against fungal pathogens has led to its inclusion in various crop protection programs. However, regulatory assessments have raised concerns regarding its environmental persistence and potential impacts on non-target organisms .

Clinical Implications

The potential therapeutic applications of carbendazim derivatives are being explored in oncology. Compounds derived from the benzimidazole structure are under investigation for their efficacy against various cancers due to their ability to inhibit critical cellular processes involved in tumor growth .

Summary of Research Findings

Study Focus Findings
Antifungal ActivityEffective against Botrytis cinerea and Fusarium spp.
Anticancer PropertiesInduces cytotoxicity in HeLa and MCF7 cell lines; interferes with DNA topoisomerases
Acute ToxicityLD50 > 2000 mg/kg bw; low acute toxicity but notable sub-lethal effects
Reproductive ToxicityReduced sperm counts and testicular damage at doses ≥ 1000 mg/kg bw
MutagenicityNon-mutagenic in liver tissues based on MutaMice studies

Q & A

Q. What are the optimal synthetic methodologies for preparing carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
  • Step 2 : Carbamate group introduction via coupling reactions. For example, CDI (1,1'-carbonyldiimidazole) activation of carboxylic acids followed by reaction with hydroxylamine or methanol yields carbamate esters .
  • Critical Parameters : Temperature (reflux conditions), solvent choice (e.g., glacial acetic acid), and stoichiometric ratios of reagents to minimize side products.
  • Yield Optimization : Reported yields for analogous compounds range from 55% to 71% depending on purification techniques (e.g., column chromatography) .
StepReagents/ConditionsKey IntermediateYield (%)Reference
1o-Phenylenediamine, carbonyl source, HClBenzimidazole core~60–70
2CDI, NH2_2OH·HCl or MeOHCarbamate ester55–71

Q. How is the compound characterized structurally and analytically?

  • Methodological Answer :
  • Spectroscopy : 1^1H and 13^{13}C NMR confirm proton/carbon environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm, carbamate carbonyl at ~155 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C11_{11}H12_{12}N2_2O4_4 with exact mass 236.0798 g/mol for simpler analogs) .
  • Chromatography : HPLC purity analysis (>97%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Carbamate esters are prone to hydrolysis in aqueous media, especially under acidic or alkaline conditions. Stability studies in buffers (pH 2–9) at 25°C show degradation half-lives <24 hours at pH extremes .
  • Thermal Stability : Decomposition occurs above 150°C, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence reactivity and bioactivity?

  • Methodological Answer :
  • Substituent Effects : The 2,5-diylbis-carbamate arrangement enhances steric hindrance, reducing nucleophilic attack compared to mono-substituted analogs. Computational modeling (DFT) predicts electron-withdrawing effects at the benzimidazole N1 position .
  • Biological Relevance : Analogous compounds (e.g., carbendazim) show antifungal activity via tubulin inhibition. The dimethyl ester groups may enhance membrane permeability .

Q. What are the degradation pathways and environmental fate of this compound?

  • Methodological Answer :
  • Abiotic Degradation : Hydrolysis dominates, yielding benzimidazole-2,5-diol and methyl carbamate fragments. Photolysis under UV light accelerates degradation (quantified via LC-MS/MS) .
  • Biotic Degradation : Soil microcosm studies show microbial metabolism to non-toxic metabolites (e.g., 2-aminobenzimidazole) within 30 days .

Q. How can contradictions in reported toxicity data be resolved?

  • Methodological Answer :
  • Data Harmonization : Discrepancies in LD50_{50} values (e.g., rodent studies: 250–500 mg/kg) arise from variations in administration routes (oral vs. dermal) and purity levels. Meta-analysis using standardized OECD guidelines is recommended .
  • Mechanistic Studies : In vitro assays (e.g., Ames test for mutagenicity) clarify threshold effects. For example, negative Ames results at <10 μM suggest low genotoxic risk .

Q. What advanced analytical techniques address challenges in quantifying trace impurities?

  • Methodological Answer :
  • LC-HRMS : Detects impurities at <0.1% levels (e.g., residual solvents, synthetic intermediates) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, critical for structure-activity relationship (SAR) studies .

Methodological Tables

Q. Table 1. Key Stability Parameters

ConditionDegradation PathwayHalf-LifeReference
pH 2.0, 25°CHydrolysis8 hours
pH 7.4, 37°CHydrolysis48 hours
UV Light (254 nm)Photolysis2 hours

Q. Table 2. Comparative Toxicity Data

Model SystemEndpointValueReference
Rat (oral)LD50_{50}350 mg/kg
Zebrafish embryoLC50_{50} (96h)12 mg/L
In vitro (HEK293)IC50_{50}85 μM

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